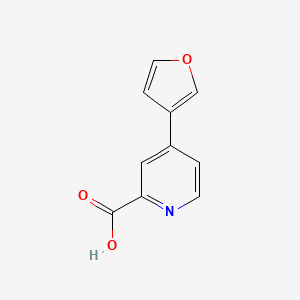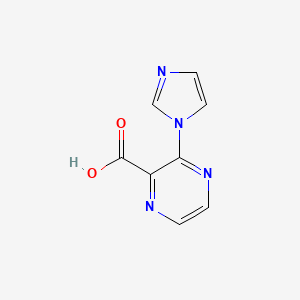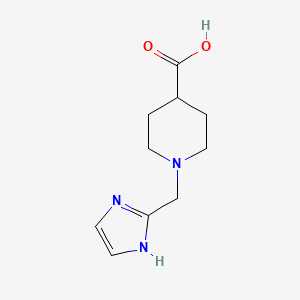![molecular formula C13H16N4O2 B1328945 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide CAS No. 1119449-54-5](/img/structure/B1328945.png)
3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide: is a synthetic organic compound with the molecular formula C13H16N4O2 . It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a benzamide moiety linked to an oxadiazole ring, which is further substituted with a propylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxadiazole ring is replaced by the propylamino group.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the oxadiazole intermediate with benzoyl chloride or benzamide under appropriate conditions.
Industrial Production Methods:
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include batch and continuous flow processes, as well as the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or reduced oxadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or reduced oxadiazole compounds .
Applications De Recherche Scientifique
Chemistry:
In chemistry, 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development .
Industry:
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide .
Mécanisme D'action
The mechanism of action of 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparaison Avec Des Composés Similaires
- 3-{5-[(Methylamino)methyl]-1,3,4-oxadiazol-2-yl}benzonitrile
- [5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine
- [5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine
Comparison:
Compared to these similar compounds, 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide is unique due to the presence of the propylamino group, which may enhance its biological activity and chemical reactivity.
Propriétés
IUPAC Name |
3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-6-15-8-11-16-13(17-19-11)10-5-3-4-9(7-10)12(14)18/h3-5,7,15H,2,6,8H2,1H3,(H2,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBVENDMFAUHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197976 |
Source


|
| Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-54-5 |
Source


|
| Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)



